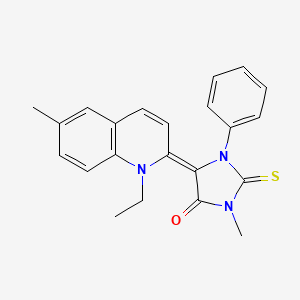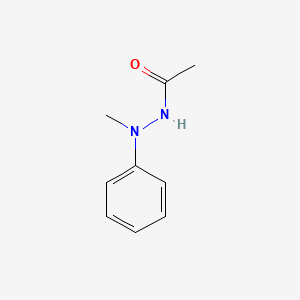
Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be a variety of substituents This particular compound is notable for its unique structure, which includes a benzaldehyde moiety, a naphthylmethyl group, and a thiazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone typically involves the condensation of benzaldehyde with a thiazolidinone derivative and a hydrazine compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to minimize by-products and reduce the need for extensive purification steps.
化学反应分析
Types of Reactions
Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several scientific research applications, including:
作用机制
The mechanism of action of Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form reversible covalent bonds with various biomolecules, affecting their function. Additionally, the compound’s aromatic rings and thiazolidinone moiety can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing its biological activity .
相似化合物的比较
Similar Compounds
Similar compounds include other hydrazones, such as:
- Benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Benzaldehyde (5-(2-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Benzaldehyde (5-(1-phenylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Uniqueness
What sets Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone apart is its specific combination of functional groups and structural features. The presence of the naphthylmethyl group and the thiazolidinone ring provides unique reactivity and potential for diverse applications compared to other hydrazones .
属性
分子式 |
C21H17N3OS |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
(2E)-2-[(E)-benzylidenehydrazinylidene]-5-(naphthalen-1-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3OS/c25-20-19(13-17-11-6-10-16-9-4-5-12-18(16)17)26-21(23-20)24-22-14-15-7-2-1-3-8-15/h1-12,14,19H,13H2,(H,23,24,25)/b22-14+ |
InChI 键 |
YDSJYRGHGMNYHW-HYARGMPZSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=CC4=CC=CC=C43 |
规范 SMILES |
C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide](/img/structure/B11705246.png)
![N-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11705253.png)
![Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11705267.png)
![2-{[(3-acetylphenyl)amino]methyl}-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11705275.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705282.png)

![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B11705289.png)


![ethyl 3'-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11705302.png)
![4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol](/img/structure/B11705303.png)
![4-[({2-Methyl-5-[(2-methylphenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B11705317.png)
![3,4-dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11705322.png)
